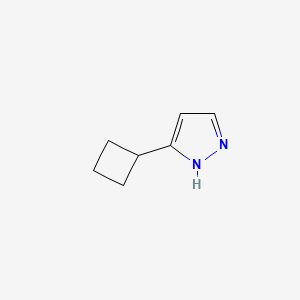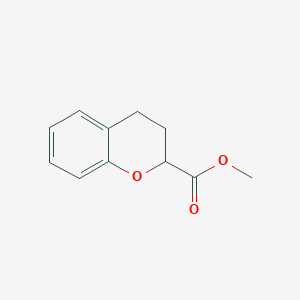
Methyl chroman-2-carboxylate
Overview
Description
Methyl chroman-2-carboxylate is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a liquid at room temperature and is stored in a dry environment at temperatures between 2-8°C . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of functionalized chroman-2-ones and chromanes, which includes Methyl chroman-2-carboxylate, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective, and the products can be obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .
Molecular Structure Analysis
The molecular structure of Methyl chroman-2-carboxylate is influenced by factors such as metal ion radii and chain unsaturation . The structure and phase properties of carboxylates, including Methyl chroman-2-carboxylate, have been the subject of several investigations .
Chemical Reactions Analysis
Methyl chroman-2-carboxylate can undergo a series of chemical reactions. For instance, it can participate in a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is part of the process used in the synthesis of functionalized chroman-2-ones and chromanes .
Physical And Chemical Properties Analysis
Methyl chroman-2-carboxylate is a liquid at room temperature . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It is stored in a dry environment at temperatures between 2-8°C .
Scientific Research Applications
Stereoselective Synthesis of Chromane Derivatives
Methyl chroman-2-carboxylate: is utilized in the stereoselective synthesis of chromane derivatives. This process involves a domino reaction catalyzed by organocatalysts, which are crucial for producing functionalized chroman-2-ones and chromanes with high enantio- and diastereoselectivities . These compounds are significant due to their presence in many natural products and synthetic molecules that exhibit unique biological and pharmacological activities.
Anti-Breast Cancer Applications
Chroman derivatives, including those derived from Methyl chroman-2-carboxylate , have been studied for their potential anti-breast cancer activities. Research indicates that some chroman compounds exert remarkable inhibitory effects on the growth of human breast cancer cell lines, such as MCF-7 . This suggests a promising avenue for the development of new chemotherapeutic agents.
Antiepileptic Activities
In addition to anti-cancer properties, Methyl chroman-2-carboxylate derivatives have been explored for antiepileptic activities. Some compounds have shown advanced antiepileptic activity compared to reference drugs, without exhibiting neurotoxicity as determined by the rotarod test . This highlights the potential for developing safer and more effective antiepileptic medications.
Aldose Reductase Inhibition
Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a targeted approach to prevent such complications. Chroman derivatives synthesized from Methyl chroman-2-carboxylate have shown inhibitive activities against aldose reductase .
Protein Kinase Inhibition
Protein kinases play a pivotal role in cell signaling, and their dysregulation is linked to various diseases, including cancer. Chroman derivatives, including those derived from Methyl chroman-2-carboxylate , have been reported to inhibit protein kinases, making them valuable in the study of therapeutic interventions for diseases caused by kinase dysregulation .
Safety and Hazards
Methyl chroman-2-carboxylate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl chroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry . It is used in the synthesis of a variety of bioactive compounds . .
Mode of Action
The mode of action of Methyl chroman-2-carboxylate involves its use as a substrate in enzymatic reactions. For instance, in an aqueous–toluene biphasic system, it is used as a substrate for two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions have been revealed by molecular simulations .
Biochemical Pathways
Methyl chroman-2-carboxylate is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation, leading to the synthesis of functionalized chroman-2-ones and chromanes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its use in enzymatic reactions .
Result of Action
The result of the action of Methyl chroman-2-carboxylate is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are important chiral building blocks in the pharmaceutical industry .
Action Environment
The action of Methyl chroman-2-carboxylate is influenced by the environment in which it is used. For instance, in an aqueous–toluene biphasic system, it acts as a substrate for enzymatic reactions . The stability and efficacy of these reactions are likely influenced by factors such as temperature, pH, and the presence of other compounds in the system.
properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chroman-2-carboxylate | |
CAS RN |
113771-58-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


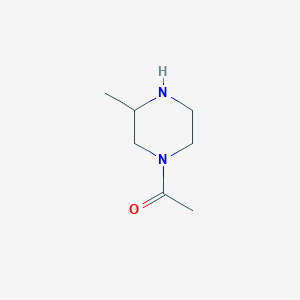
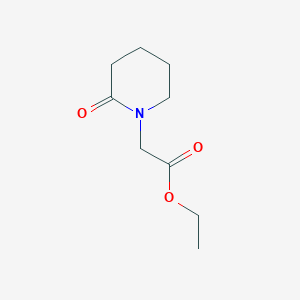
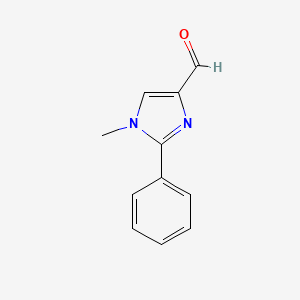
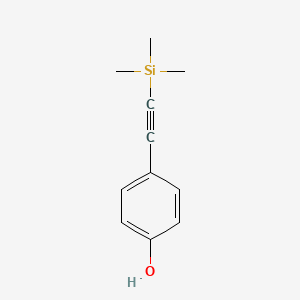

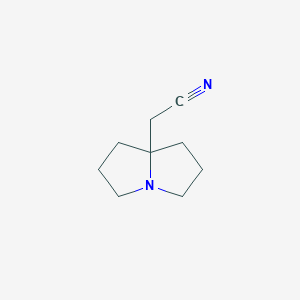

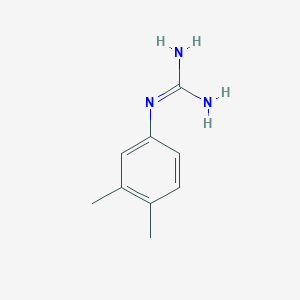
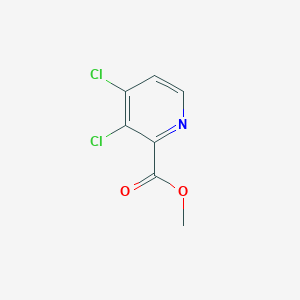
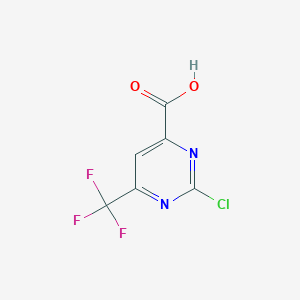
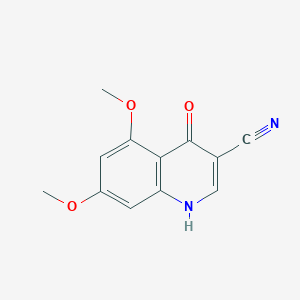
![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)
![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)
